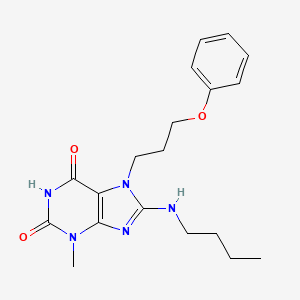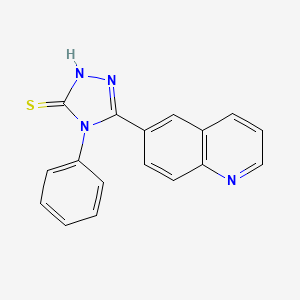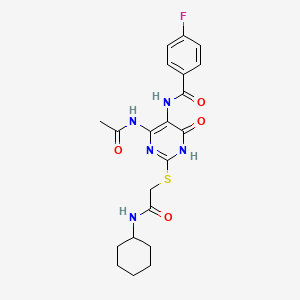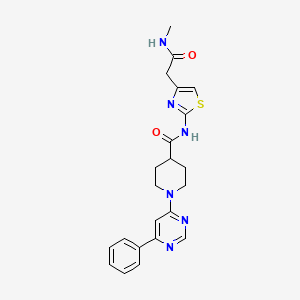![molecular formula C19H16Cl2N2O3S B2565885 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 327062-05-5](/img/structure/B2565885.png)
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide" is a complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The structure suggests the presence of a thiazole ring, a dichlorobenzyl group, and a dimethoxybenzamide moiety, which are common in the design of biologically active compounds.
Synthesis Analysis
The synthesis of related compounds often involves catalytic annulation processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with other reagents has been developed to afford quinazolinone derivatives, which could be a similar approach to synthesizing the target compound . Additionally, rearrangement reactions, such as those observed with triaryl thiazolinones during thiation, could be relevant to the synthesis or transformation of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely be elucidated using techniques such as mass spectrometry or X-ray crystallography, as demonstrated in the study of N-(3-phenyl-2-benzo[b]thienyl)-thiobenzamide . The presence of a 3,4-dimethoxybenzyl moiety, which has been used as an N-protecting group in other contexts, could influence the stability and reactivity of the molecule .
Chemical Reactions Analysis
Chemical transformations of related compounds include the smooth elimination of protecting groups like the 3,4-dimethoxybenzyl group, which can be removed using reagents such as DDQ . The reactivity of the target compound could also be influenced by the presence of electron-withdrawing or electron-donating groups, which would affect its participation in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups. For example, the presence of a benzamide group could be relevant to its hypoxic cell cytotoxicity, as seen in studies of hypoxia-selective cytotoxins . The reductive chemistry of similar compounds, such as the reduction of nitro groups to amines, could also provide insights into the redox behavior of the target compound . Moreover, the antibacterial activity of related heterocyclic compounds suggests potential biological applications for the target compound .
科学的研究の応用
Compound Synthesis and Characterization
The synthesis and characterization of compounds similar to N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, featuring 3,4-dimethoxybenzyl moieties and thiazole rings, have been explored in scientific research. For instance, the 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, highlighting its utility in chemical synthesis and compound modification (Grunder-Klotz & Ehrhardt, 1991).
Intermolecular Interactions and Molecular Structure
Research has also focused on the molecular structure and intermolecular interactions of compounds with structural features similar to this compound. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, showcasing the importance of structural analysis in understanding compound properties (Karabulut et al., 2014).
Pharmacological Evaluation
Pharmacological evaluations of derivatives with thiazolidinone and benzamide components have revealed potential anticonvulsant and sedative-hypnotic activities. For instance, a study on 4-thiazolidinone derivatives demonstrated considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating the therapeutic potential of such compounds in treating convulsive disorders (Faizi et al., 2017).
Antimicrobial Screening
The antimicrobial potential of compounds incorporating thiazole rings and benzamide moieties has been investigated, with some derivatives showing significant activity against bacterial and fungal infections. This underscores the relevance of these compounds in developing new antimicrobial agents for treating microbial diseases (Desai et al., 2013).
Cancer Treatment Potential
In the context of cancer treatment, the discovery of compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, which inhibit kinesin spindle protein, highlights the potential of structurally similar compounds in cancer therapy. These compounds have shown to induce cell death in cancer cell lines, supporting their exploration as anticancer agents (Theoclitou et al., 2011).
作用機序
Safety and Hazards
As with any chemical compound, handling “N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide” would require appropriate safety measures. The presence of the chlorine atoms might imply certain hazards, but without specific safety data, it’s difficult to provide a detailed safety profile .
特性
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-25-16-6-3-11(9-17(16)26-2)18(24)23-19-22-10-14(27-19)8-12-7-13(20)4-5-15(12)21/h3-7,9-10H,8H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLIKGYHWPMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)


![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)



![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)